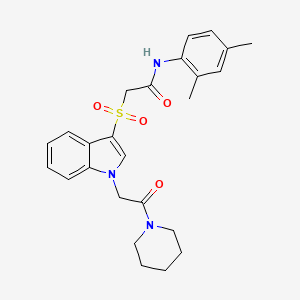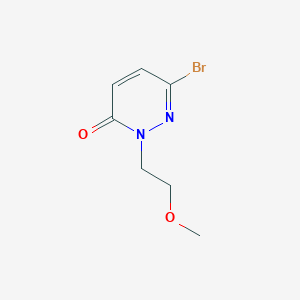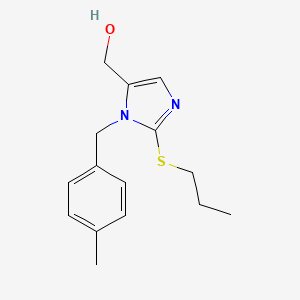![molecular formula C19H16Cl2N2O4S B2438243 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 953196-40-2](/img/structure/B2438243.png)
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate” is a complex organic molecule that contains several functional groups, including a morpholine ring, a benzo[d]thiazole ring, and a 2,4-dichlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and morpholine rings, as well as the 2,4-dichlorophenoxy group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make the compound more soluble in water, while the benzo[d]thiazole ring could contribute to its stability .作用機序
The mechanism of action of MDT-22 is not fully understood. However, it has been proposed that MDT-22 inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. MDT-22 has also been found to inhibit the activity of certain enzymes that play a role in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MDT-22 has been found to exhibit both biochemical and physiological effects. Biochemically, MDT-22 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. Physiologically, MDT-22 has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of MDT-22 is its potential therapeutic applications in the treatment of cancer and inflammation. However, there are also limitations to its use in lab experiments. MDT-22 is a relatively new compound, and there is still much research needed to fully understand its mechanism of action and potential side effects. Additionally, MDT-22 is a complex compound that requires specialized equipment and expertise to synthesize and analyze.
将来の方向性
There are several future directions for research on MDT-22. One direction is to further investigate its mechanism of action and potential therapeutic applications in the treatment of cancer and inflammation. Another direction is to explore the potential side effects of MDT-22 and its safety profile. Additionally, there is potential for the development of new derivatives of MDT-22 with improved bioactivity and selectivity. Overall, MDT-22 is a promising compound that warrants further scientific research.
合成法
MDT-22 can be synthesized using a multi-step process. The first step involves the synthesis of 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with thionyl chloride to produce 2-(2,4-dichlorophenoxy)acetyl chloride. The resulting compound is then reacted with 2-aminobenzenethiol to produce 2-(2,4-dichlorophenoxy)acetothioamide. The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetothioamide with morpholine and carbon disulfide to produce MDT-22.
科学的研究の応用
MDT-22 has been found to exhibit promising bioactivity against various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. MDT-22 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Due to its potential therapeutic applications, MDT-22 has been the subject of extensive scientific research.
特性
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-12-1-4-16(14(21)9-12)26-11-18(24)27-13-2-3-15-17(10-13)28-19(22-15)23-5-7-25-8-6-23/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVKOJBJSMRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)
![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)